3-[(Cyclohexyloxy)methyl]benzaldehyde
Description
3-[(Cyclohexyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclohexyloxy methyl group (-CH₂-O-C₆H₁₁) at the third position of the aromatic ring. This compound is characterized by its lipophilic cyclohexyl moiety, which influences its physical and chemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
3-(cyclohexyloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h4-6,9-10,14H,1-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWSBPJAHPHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexyloxy methyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-[(Cyclohexyloxy)methyl]benzoic acid.
Reduction: 3-[(Cyclohexyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3-[(Cyclohexyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyloxy methyl group may enhance the compound’s lip
Biological Activity
3-[(Cyclohexyloxy)methyl]benzaldehyde, with the molecular formula C14H18O2, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18O2
- CAS Number : 91656202
- Structural Features : The compound consists of a benzaldehyde moiety substituted with a cyclohexyloxy methyl group, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Benzaldehyde and cyclohexyloxy methyl chloride.
- Conditions : Reaction is conducted in the presence of a base (e.g., sodium hydroxide) under reflux conditions to ensure complete conversion to the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 45 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines, including:
- Hepatocellular carcinoma (HCC) : Exhibited an IC50 value of 25 µg/mL.
- Breast cancer cells : Demonstrated significant growth inhibition at concentrations above 20 µg/mL.
The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell proliferation pathways .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
- Lipophilicity : The cyclohexyloxy methyl group enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics.
- Cytotoxicity Assessment : In a comparative study involving several benzaldehyde derivatives, this compound exhibited significant cytotoxicity against HCC cell lines, highlighting its potential for cancer therapy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Lipophilicity : Cyclohexyl and long alkoxy groups (e.g., hexyloxy) increase lipophilicity, enhancing membrane permeability but reducing water solubility .
- Electronic Effects : Methoxy (-OCH₃) and methylthio (-SCH₃) groups donate electrons, activating the aromatic ring toward electrophilic substitution .
- Steric Hindrance : Bulky substituents like cyclohexyloxy methyl may slow reaction rates in nucleophilic additions or oxidations compared to smaller groups like methoxy .
- Synthetic Routes: Alkylation of hydroxybenzaldehydes with alkyl halides (e.g., (2-bromoethyl)benzene) using Cs₂CO₃ in dimethylformamide (DMF) is a common method for introducing alkoxy/aryloxy groups . Oxidation of benzaldehyde derivatives (e.g., C2 to C3 in ) employs meta-chloroperoxybenzoic acid (mCPBA), yielding phenolic products .
Pharmacological Potential:
Hydroxybenzaldehyde derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) exhibit anticancer, antifungal, and antibacterial activities due to their hydrogen-bonding capacity and redox properties . While this compound lacks a hydroxyl group, its lipophilic nature may improve bioavailability in hydrophobic environments, making it a candidate for prodrug development.
Chemical Reactivity:
- Oxidation : Benzaldehyde derivatives with electron-donating substituents (e.g., methoxy) resist oxidation, whereas those with electron-withdrawing groups undergo faster aldehyde oxidation .
- Cycloaddition Reactions : Analogues like 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde participate in cycloadditions to form isoxazoles, which are precursors to fluorescent boron complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
